
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MIPEP belongs to the class of compounds known as benzamides and has been shown to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antithrombotic Agents
N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide and its derivatives have been explored for their antithrombotic potential, particularly as inhibitors of coagulation factor Xa. These investigations have led to the development of potent, orally bioavailable inhibitors with selectivity against other serine proteases, demonstrating significant potential in the treatment and prevention of thrombosis. Such compounds, through systematic development, have shown efficacy as anticoagulants for acute indications, highlighting their importance in cardiovascular research and potential therapeutic applications (Pauls, Ewing, & Choi-Sledeski, 2001).
Antitubercular Activity
Research into N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide derivatives has also identified their potential in combatting tuberculosis. Modifications of the compound's structure have led to the evaluation of its derivatives for anti-tubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. These findings are crucial for the development of new therapeutic agents against tuberculosis, a pressing global health challenge, indicating a promising direction for future research in antimicrobial therapy (Asif, 2014).
Psychiatric Disorder Treatment
The compound and its analogs have been investigated for their role in the treatment of psychiatric disorders, such as depression and anxiety. Studies have found that certain derivatives can act as serotonin reuptake inhibitors and 5-HT1A/B receptor antagonists, suggesting a novel mechanism for fast-acting antidepressant and anxiolytic effects. This pharmacological profile is particularly interesting for the development of new treatments for psychiatric conditions, offering potential improvements over existing therapies in terms of efficacy and onset of action (Watson & Dawson, 2007).
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them valuable for the development of new therapeutic derivatives.
Mode of Action
The exact mode of action would depend on the specific receptors that “N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” binds to. Generally, these compounds may cause changes in cell signaling or function as a result of their interaction with these receptors .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors . The specific pathways affected by “N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” would depend on its specific receptor targets.
Result of Action
The molecular and cellular effects of “N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide” or “N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide” would depend on the specific receptors it interacts with and the biochemical pathways it affects .
Propiedades
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-24-14-11-19-15-18(9-10-20(19)24)21(25-12-5-6-13-25)16-23-22(26)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQYLCKVNYDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

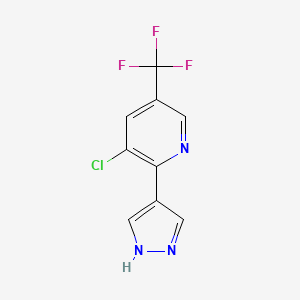
![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)

![(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2574556.png)

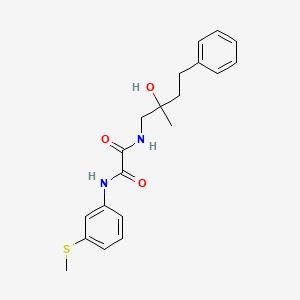
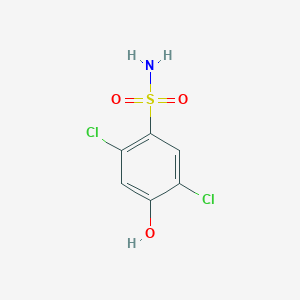

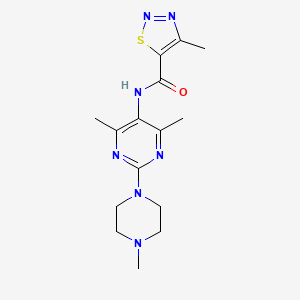
![N'-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2574567.png)

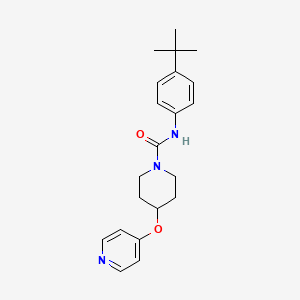
![(2E)-3-[5-iodo-2-(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2574572.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B2574574.png)